环氧闩醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

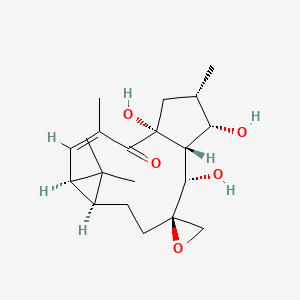

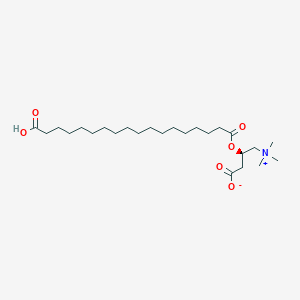

Epoxylathyrol, also known as Epoxylathyrol, is a useful research compound. Its molecular formula is C₂₀H₃₀O₅ and its molecular weight is 350.45. The purity is usually 95%.

BenchChem offers high-quality Epoxylathyrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epoxylathyrol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

克服癌症多药耐药性

环氧闩烷衍生物,包括环氧闩醇,已被鉴定为克服癌症多药耐药性的 MDR 选择性化合物 {svg_1}. 这些化合物被发现可以强烈调节 P 糖蛋白 (P-gp/ABCB1) 外排 {svg_2}. 最具前景的化合物被研究为凋亡诱导剂 {svg_3}. 它们对耐药胃癌细胞系更有效,EPG85-257RDB 细胞的 CS 效应更显著 {svg_4}.

ABCB1 介导的多药耐药性的调节

环氧闩醇及其衍生物因其调节 ABCB1 介导的多药耐药性的潜力而被研究 {svg_5}. 一系列化合物被制备,具有改进的多药耐药性 (MDR) 修饰活性 {svg_6}. 这些化合物与阿霉素协同作用,还研究了三种代表性的 MDR 修饰化合物对 ATP 酶的抑制 {svg_7}.

抗炎活性

闩烷二萜类杂化物,包括环氧闩醇,已被发现具有抗炎活性 {svg_8}. 这些化合物已被设计和合成,用于鉴定有效的抗炎剂 {svg_9}.

作用机制

Target of Action

Epoxylathyrol, a derivative of the macrocyclic diterpene epoxyboetirane A, is primarily targeted towards P-glycoprotein (P-gp/ABCB1) efflux . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance (MDR) in cancer cells .

Mode of Action

Epoxylathyrol acts as an inhibitor of P-gp, thereby reversing the P-gp mediated multidrug resistance (MDR) in cancer cells . By inhibiting P-gp, Epoxylathyrol prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their therapeutic effect .

Biochemical Pathways

It is known that epoxylathyrol modulates the activity of p-gp, a protein involved in drug transport across cell membranes . This modulation can affect various biochemical pathways related to drug metabolism and resistance in cancer cells.

Pharmacokinetics

Its ability to modulate p-gp suggests that it may influence the bioavailability of other drugs by altering their efflux from cells .

Result of Action

Epoxylathyrol’s primary result of action is the modulation of P-gp efflux, leading to an increase in the intracellular concentration of chemotherapeutic drugs . This can enhance the effectiveness of chemotherapy in cancer cells that have developed multidrug resistance . Some derivatives of Epoxylathyrol have also been found to induce apoptosis in cancer cells via caspase-3 activation .

Action Environment

The action of Epoxylathyrol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its ability to modulate P-gp efflux . .

安全和危害

未来方向

生化分析

Biochemical Properties

Epoxylathyrol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to strongly modulate P-glycoprotein (P-gp/ABCB1) efflux .

Cellular Effects

Epoxylathyrol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Epoxylathyrol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFQDSXSELSHMX-HMZDNQSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28649-60-7 |

Source

|

| Record name | Epoxylathyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is epoxylathyrol and where is it found?

A1: Epoxylathyrol is a naturally occurring diterpene found in the seeds of the caper spurge plant (Euphorbia lathyris). It belongs to the lathyrane family of diterpenes. [, ]

Q2: What are the main structural characteristics of epoxylathyrol?

A2: Epoxylathyrol is characterized by a complex polycyclic structure containing a cyclopropane ring and an epoxide group. Its molecular formula is C20H30O3. [, , ] While the exact molecular weight is not explicitly stated in the provided abstracts, it can be calculated as 318.45 g/mol based on the molecular formula. Unfortunately, detailed spectroscopic data (IR, NMR, etc.) is not provided in these abstracts.

Q3: What is the biological activity of epoxylathyrol and its derivatives?

A3: Epoxylathyrol and its derivatives have shown promising anti-cancer activity. Specifically, they have been investigated for their ability to modulate multidrug resistance (MDR) in cancer cells, primarily by interacting with the ABCB1 transporter, also known as P-glycoprotein (P-gp). [, , ] Some derivatives, particularly those with aromatic substitutions, have demonstrated significant MDR reversal activity, enhancing the efficacy of chemotherapeutic drugs like doxorubicin. []

Q4: How does epoxylathyrol interact with P-glycoprotein?

A4: While the provided abstracts don't detail the precise mechanism of interaction between epoxylathyrol and P-gp, they suggest that some derivatives, particularly tri-esters, can inhibit P-gp activity by downregulating its expression at the protein level. [] This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effect. []

Q5: Are there any studies on the structure-activity relationship (SAR) of epoxylathyrol?

A5: Yes, research indicates that modifications to the epoxylathyrol structure can significantly impact its MDR-modifying activity. For instance, introducing aromatic substituents, particularly in the form of esters at specific positions of the lathyrane skeleton, generally leads to increased ABCB1 inhibitory activity. [] Additionally, the type and position of acyl groups in epoxylathyrol esters influence their ability to inhibit P-gp. Tri-esters seem to exhibit higher inhibitory activity compared to di-esters or mono-esters. []

Q6: What are the limitations of the current research on epoxylathyrol?

A6: While the provided abstracts highlight the potential of epoxylathyrol and its derivatives as MDR modulators, they lack detailed information on several aspects, including:

Q7: What are the potential future directions for epoxylathyrol research?

A7: Future research should focus on:

Q8: What are some of the chemical reactions epoxylathyrol can undergo?

A8: Epoxylathyrol is susceptible to several chemical transformations:

- Hydrolysis: Base-catalyzed hydrolysis can cleave ester bonds, leading to the formation of deacetylated derivatives. [] The specific products formed depend on the base used (KOH or NaOH). []

- Photochemical cleavage: Upon exposure to light, epoxylathyrol can undergo isomerization of its double bond, followed by cyclopropane ring cleavage and subsequent reactions, leading to the formation of furan derivatives. [, ]

- Microbial transformation: Certain microorganisms can modify epoxylathyrol, producing novel derivatives. For example, Cunninghamella elegans bio-110930 can transform epoxylathyrol into its 20-hydroxy derivative. []

Q9: Are there any analytical methods for detecting and quantifying epoxylathyrol?

A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and positive-ion electrospray ionization mass spectrometry (ESI-MS) are suitable techniques for analyzing epoxylathyrol and its derivatives in complex mixtures like plant extracts. [] This method allows for the separation and identification of various lathyrane polyols and esters. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)